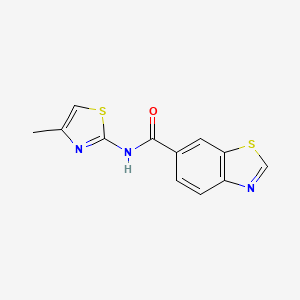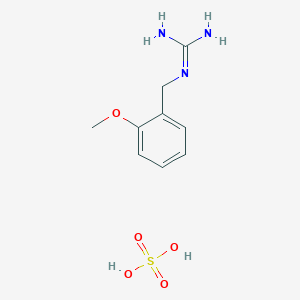![molecular formula C11H13F3N2O5 B5049856 2-(hydroxymethyl)-2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}-1,3-propanediol](/img/structure/B5049856.png)
2-(hydroxymethyl)-2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}-1,3-propanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Hydroxymethyl)-2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}-1,3-propanediol, commonly known as NTMT, is a chemical compound that has gained significant attention in scientific research due to its various biochemical and physiological effects. NTMT is a potent inhibitor of the enzyme protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in the regulation of insulin signaling pathways.
Wirkmechanismus
NTMT acts as a competitive inhibitor of 2-(hydroxymethyl)-2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}-1,3-propanediol, which is a negative regulator of insulin signaling. 2-(hydroxymethyl)-2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}-1,3-propanediol dephosphorylates the insulin receptor and downstream signaling molecules, thereby inhibiting insulin signaling. NTMT binds to the catalytic site of 2-(hydroxymethyl)-2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}-1,3-propanediol and prevents its activity, leading to increased insulin sensitivity and glucose uptake.
Biochemical and Physiological Effects:
NTMT has been shown to improve insulin sensitivity and glucose uptake in various cell types, including adipocytes, hepatocytes, and myotubes. Additionally, NTMT has been shown to reduce hepatic glucose production and improve lipid metabolism in animal models of obesity. NTMT has also been found to have anti-inflammatory effects, which may contribute to its therapeutic potential in metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of NTMT as a research tool is its specificity for 2-(hydroxymethyl)-2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}-1,3-propanediol, which allows for the investigation of 2-(hydroxymethyl)-2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}-1,3-propanediol-dependent insulin signaling pathways. Additionally, NTMT has been shown to have good cell permeability and stability, making it suitable for in vitro and in vivo experiments. However, one limitation of NTMT is its potential off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on NTMT. Firstly, further studies are needed to investigate the long-term effects of NTMT on metabolic parameters and to assess its safety profile. Additionally, the development of more potent and selective 2-(hydroxymethyl)-2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}-1,3-propanediol inhibitors based on the structure of NTMT may lead to the discovery of new therapeutic agents for metabolic disorders. Finally, the use of NTMT in combination with other drugs or therapies may enhance its therapeutic effects and reduce potential side effects.
Synthesemethoden
The synthesis of NTMT involves the reaction of 2-nitro-4-(trifluoromethyl)aniline with formaldehyde and glycolic acid. The reaction takes place in the presence of a catalyst, such as p-toluenesulfonic acid, and results in the formation of NTMT as a white crystalline solid. The yield of NTMT can be improved by optimizing the reaction conditions, such as temperature, time, and reactant ratios.
Wissenschaftliche Forschungsanwendungen
NTMT has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. 2-(hydroxymethyl)-2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}-1,3-propanediol inhibition by NTMT leads to increased insulin sensitivity and glucose uptake in insulin-resistant cells, which can help regulate blood glucose levels. Furthermore, NTMT has been shown to reduce body weight gain and improve lipid metabolism in animal models of obesity.
Eigenschaften
IUPAC Name |
2-(hydroxymethyl)-2-[2-nitro-4-(trifluoromethyl)anilino]propane-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O5/c12-11(13,14)7-1-2-8(9(3-7)16(20)21)15-10(4-17,5-18)6-19/h1-3,15,17-19H,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEEVZAUUXLOGQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])NC(CO)(CO)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5049776.png)
![2-[(3-fluorophenoxy)methyl]-N-(2-methylbenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B5049792.png)
![ethyl 4-[(2-hydroxy-5-methylbenzyl)amino]benzoate](/img/structure/B5049795.png)
![2,6-di-tert-butyl-4-[hydroxy(1-methyl-1H-benzimidazol-2-yl)methyl]phenol](/img/structure/B5049804.png)
![4-(2-{4-[(4-chlorobenzyl)oxy]phenyl}-1-cyanovinyl)benzoic acid](/img/structure/B5049809.png)


![10-(diphenylmethylene)-4-(1-naphthyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5049831.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-2,3-dimethylbenzenesulfonamide](/img/structure/B5049837.png)

![2,6-dimethoxy-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5049854.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B5049867.png)
![2-acetyl-3-[(3-fluorophenyl)imino]-7-nitro-1-indanone](/img/structure/B5049869.png)